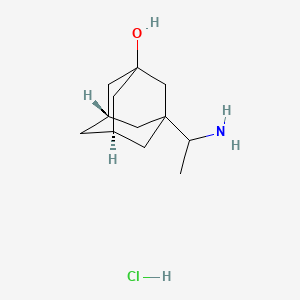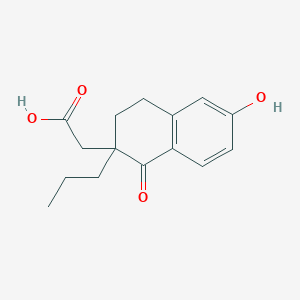
3-Bromo-1-methylazepane-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-methylazepane-2,7-dione is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol This compound belongs to the class of azepane derivatives, characterized by a seven-membered ring containing nitrogen
Méthodes De Préparation
The synthesis of 3-Bromo-1-methylazepane-2,7-dione typically involves the bromination of 1-methylazepane-2,7-dione. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Bromo-1-methylazepane-2,7-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form 1-methylazepane-2,7-dione.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Bromo-1-methylazepane-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-methylazepane-2,7-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .
Comparaison Avec Des Composés Similaires
3-Bromo-1-methylazepane-2,7-dione can be compared with other azepane derivatives, such as:
1-Methylazepane-2,7-dione: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3-Chloro-1-methylazepane-2,7-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C7H10BrNO2 |
|---|---|
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
3-bromo-1-methylazepane-2,7-dione |
InChI |
InChI=1S/C7H10BrNO2/c1-9-6(10)4-2-3-5(8)7(9)11/h5H,2-4H2,1H3 |
Clé InChI |
MZVXPOPTOYPDKG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCCC(C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
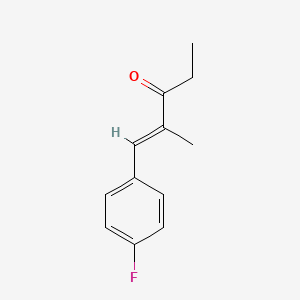

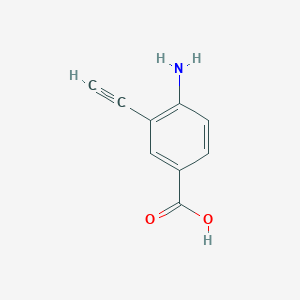

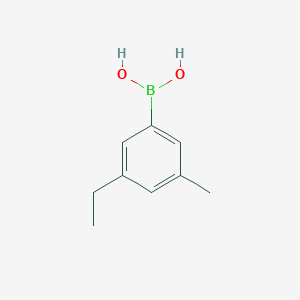
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
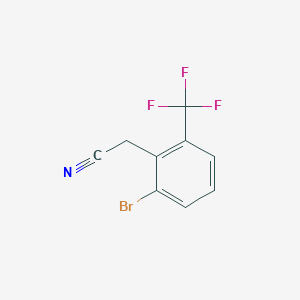
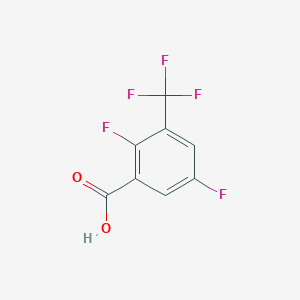
![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
